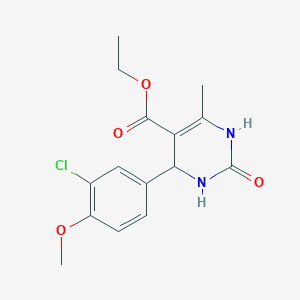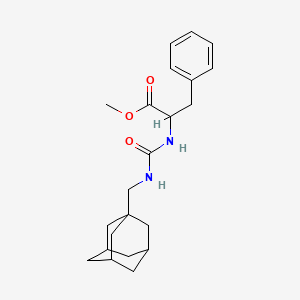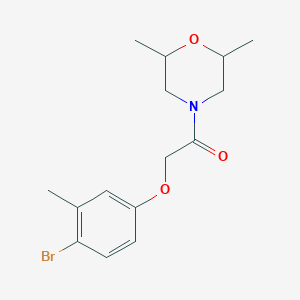![molecular formula C18H24N2O3 B4145071 3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4145071.png)
3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an indenyl group, which is a polycyclic hydrocarbon composed of a cyclopentadiene ring fused with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole and indenyl groups. The imidazole ring is a five-membered ring with two nitrogen atoms , and the indenyl group is a fused ring system consisting of a cyclopentadiene ring and a benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the imidazole and indenyl groups. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions . The indenyl group might also influence the compound’s reactivity, particularly if it’s involved in aromatic or conjugated systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring might make the compound soluble in polar solvents . The exact properties would need to be determined experimentally.Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2)16(21)20(17(22)19-18)10-3-4-11-23-15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,3-7,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFJXOKLSJMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144994.png)

![3,7-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4145009.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-(benzylthio)benzamide](/img/structure/B4145011.png)

![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4145013.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4145030.png)
![1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4145033.png)

![ethyl 6'-amino-3',7-dimethyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4145048.png)
![N-(4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxobutyl)-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4145054.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4145057.png)
![ethyl 4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4145063.png)

